molecular formula C8H16O2S B14617917 3-(Pentylsulfanyl)propanoic acid CAS No. 59358-12-2

3-(Pentylsulfanyl)propanoic acid

Cat. No.: B14617917
CAS No.: 59358-12-2
M. Wt: 176.28 g/mol
InChI Key: GHSWLGUUCRYSIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Pentylsulfanyl)propanoic acid is an organic compound with the molecular formula C8H16O2S It is characterized by the presence of a pentylsulfanyl group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pentylsulfanyl)propanoic acid can be achieved through several methods. One common approach involves the reaction of pentylthiol with acrylonitrile, followed by hydrolysis of the resulting nitrile to yield the desired carboxylic acid. The reaction conditions typically involve the use of a base such as sodium hydroxide and a solvent like ethanol .

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of more efficient catalytic processes. For example, the use of transition metal catalysts can facilitate the addition of pentylthiol to acrylonitrile, followed by hydrolysis under acidic conditions to produce the final product .

Chemical Reactions Analysis

Types of Reactions

3-(Pentylsulfanyl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, nucleophiles such as amines or thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Mechanism of Action

The mechanism of action of 3-(Pentylsulfanyl)propanoic acid involves its interaction with various molecular targets. The sulfanyl group can undergo redox reactions, influencing cellular redox balance and potentially modulating oxidative stress pathways. Additionally, the carboxylic acid group can interact with enzymes and receptors, affecting their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Butylsulfanyl)propanoic acid
  • 3-(Hexylsulfanyl)propanoic acid
  • 3-(Methylsulfanyl)propanoic acid

Uniqueness

3-(Pentylsulfanyl)propanoic acid is unique due to its specific chain length and the presence of the pentylsulfanyl group, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

59358-12-2

Molecular Formula

C8H16O2S

Molecular Weight

176.28 g/mol

IUPAC Name

3-pentylsulfanylpropanoic acid

InChI

InChI=1S/C8H16O2S/c1-2-3-4-6-11-7-5-8(9)10/h2-7H2,1H3,(H,9,10)

InChI Key

GHSWLGUUCRYSIR-UHFFFAOYSA-N

Canonical SMILES

CCCCCSCCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.